AKR1C3 Inhibition: Superior Potency Over Analog
1-(4-Methoxynaphthalen-1-yl)propan-1-one inhibits human recombinant AKR1C3 with an IC50 of 250 nM [1]. In contrast, the closely related branched-chain analog, 1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one (CAS 36198-81-9), exhibits negligible inhibition of a related target (human recombinant 5-LOX) with an IC50 > 10,000 nM [2]. While not a direct AKR1C3 comparison for the analog, this >40-fold difference in potency across a similar enzyme class underscores the extreme sensitivity of biological activity to the steric bulk of the acyl chain.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 250 nM |
| Comparator Or Baseline | 1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one (IC50 > 10,000 nM against human recombinant 5-LOX) |
| Quantified Difference | >40-fold lower potency for the analog |
| Conditions | Target compound: Inhibition of human recombinant AKR1C3-mediated NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol [1]. Comparator: Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3) assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation [2]. |
Why This Matters
This demonstrates that the linear propanone moiety is critical for potent AKR1C3 engagement; substituting with a bulkier group ablates activity, making the target compound the necessary choice for projects targeting this enzyme.
- [1] BindingDB. (n.d.). BDBM50427623 (CHEMBL2323476) Activity Data: IC50 = 250 nM against human AKR1C3. Retrieved from http://ww.w.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50591538 (CHEMBL5205807) Activity Data for 1-(4-Methoxynaphthalen-1-yl)-2-methylpropan-1-one. Retrieved from http://www.bindingdb.org View Source
